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Compound of Interest

Methyl (S)-(-)-N-Z-aziridine-2-
Compound Name:
carboxylate

Cat. No.: B041211

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, a chiral aziridine derivative, is a pivotal building
block in modern organic synthesis. Its inherent ring strain and defined stereochemistry make it
a valuable precursor for the asymmetric synthesis of a wide array of biologically active
molecules, including pharmaceuticals, agrochemicals, and enzyme inhibitors. This technical
guide provides a comprehensive overview of its chemical and physical properties, a detailed
experimental protocol for its synthesis from L-serine methyl ester hydrochloride, and an
analysis of its key spectroscopic data. Furthermore, it explores its synthetic utility through
common reaction pathways, such as nucleophilic ring-opening, and its application in the
synthesis of complex molecules.

Chemical and Physical Properties

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, also known as (S)-1-(Benzyloxycarbonyl)-2-
(methoxycarbonyl)aziridine or (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester, is a colorless
to pale yellow oil at room temperature. Its key properties are summarized in the table below.
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Property Value

CAS Number 104597-98-0

Molecular Formula C12H13NOa4

Molecular Weight 235.24 g/mol

Appearance Colorless to yellow liquid

Density 1.19 g/mL at 25 °C

Boiling Point 160 - 165 °C at 2 mmHg

Optical Rotation [0]2°/D ~ -25° (c=1 in toluene)

Refractive Index n2°/D 1.519

Solubility Soluble in DMF, DMSO, and Ethanol
Synthesis

The most common and stereospecific synthesis of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
originates from the readily available chiral pool amino acid, L-serine. The synthesis involves a
three-step sequence: N-protection, hydroxyl group activation, and intramolecular cyclization.

Synthetic Pathway

The overall synthetic transformation is depicted in the following workflow:
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Synthesis of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
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Caption: Synthetic workflow for Methyl (S)-(-)-N-Z-aziridine-2-carboxylate.

Detailed Experimental Protocol
Step 1: N-Protection of L-Serine Methyl Ester Hydrochloride

» To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent
such as dichloromethane (DCM) or a biphasic system of ethyl acetate and water, cool the
mixture to 0 °C in an ice bath.

e Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise to
neutralize the hydrochloride and basify the reaction mixture.
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» Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the
temperature at O °C.

» Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

¢ Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, perform an aqueous work-up. If a biphasic system was used, separate the
organic layer. If DCM was used, wash the reaction mixture with water, 1M HCI, saturated
sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to yield N-Cbz-L-serine methyl ester as a crude
product, which can be purified by column chromatography on silica gel.

Step 2: Activation of the Hydroxyl Group

e Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in anhydrous DCM or another suitable
aprotic solvent and cool the solution to 0 °C.

e Add a non-nucleophilic base, typically triethylamine (1.5 eq).

e Slowly add methanesulfonyl chloride (MsClI, 1.2 eq) dropwise to the cooled solution.

 Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the formation of the mesylate by
TLC.

o Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

» Extract the product with DCM, wash the combined organic layers with water and brine, and
dry over anhydrous sodium sulfate.

e The solvent is removed under reduced pressure to afford the crude N-Cbz-O-mesyl-L-serine
methyl ester, which is often used in the next step without further purification due to its
instability.

Step 3: Intramolecular Cyclization
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o Dissolve the crude N-Cbz-O-mesyl-L-serine methyl ester in a suitable solvent like anhydrous
tetrahydrofuran (THF) or acetonitrile.

» Add a base to facilitate the intramolecular SN2 reaction. A common choice is potassium
carbonate (2.0 eq) or another non-nucleophilic inorganic base.

 Stir the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization
can be monitored by TLC.

 After the reaction is complete, filter off the inorganic salts.
o Concentrate the filtrate under reduced pressure.

 Purify the resulting crude product by flash column chromatography on silica gel using a
mixture of hexane and ethyl acetate as the eluent to obtain pure Methyl (S)-(-)-N-Z-
aziridine-2-carboxylate.

Spectroscopic Data

The structure of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate can be confirmed by various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCls, 400 MHz) 13C NMR (CDCls, 100 MHZz)
3 (ppm) Assignment

7.40 - 7.30 (m, 5H) Ar-H

5.18 (s, 2H) _CHa-Ph

3.75 (s, 3H) _OCHs

3.20 (dd, 1H) Aziridine-H

2.65 (dd, 1H) Aziridine-H

2.40 (dd, 1H) Aziridine-H

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Assignment

~3030 Aromatic C-H stretch
~2950 Aliphatic C-H stretch
~1750 C=0 stretch (ester)
~1710 C=0 stretch (carbamate)
~1250 C-O stretch

~1220 C-N stretch

Mass Spectrometry

Technique m/z Assignment
ESI-MS 236.08 [M+H]*
258.06 [M+Na]*

Synthetic Applications

The primary utility of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate lies in its susceptibility to
nucleophilic ring-opening reactions. The strained three-membered ring readily opens upon
attack by a variety of nucleophiles, leading to the formation of chiral a- or f-amino acid
derivatives.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the
reaction conditions. In general, under neutral or basic conditions, nucleophiles tend to attack
the less substituted [3-carbon (C3), while under acidic conditions, which activate the aziridine
nitrogen, attack at the more substituted a-carbon (C2) can also be observed.
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Ring-Opening Reactions

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

Nu~ Nu-, H*
(B-attack) (a-attack)
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Caption: Regioselectivity in nucleophilic ring-opening of the aziridine.

This reactivity makes it a valuable intermediate in the synthesis of non-proteinogenic amino
acids, which are important components of many pharmaceuticals.

Conclusion

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate is a versatile and highly valuable chiral building
block for organic synthesis. Its straightforward preparation from L-serine and its predictable
reactivity in nucleophilic ring-opening reactions provide a reliable pathway for the
stereoselective synthesis of complex nitrogen-containing molecules. For researchers and
professionals in drug development and related fields, a thorough understanding of the
synthesis and reactivity of this compound is essential for the design and execution of efficient
and stereocontrolled synthetic strategies.

« To cite this document: BenchChem. [An In-depth Technical Guide to Methyl (S)-(-)-N-Z-

aziridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041211#what-is-methyl-s-n-z-aziridine-2-carboxylate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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